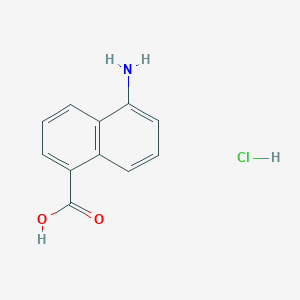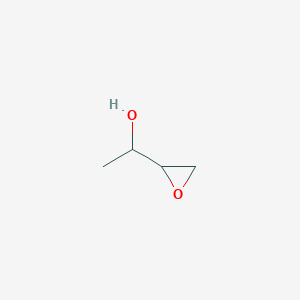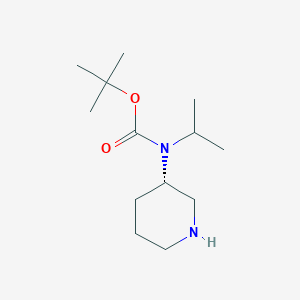
5-Aminonaphthalene-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves hydrothermal reactions, as seen in the case of 5-aminoisophthalic acid (AIP) bridged polymers, which include cobalt, nickel, and zinc transition metal cation polymers . These polymers are synthesized under specific hydrothermal conditions and are characterized using various techniques such as IR, Raman, and elemental analysis. Similarly, dendritic polyamides are synthesized using a one-pot procedure that involves the activation of carboxyl groups followed by condensation with an aminodicarboxylic acid . This method could potentially be adapted for the synthesis of 5-Aminonaphthalene-1-carboxylic acid hydrochloride by choosing appropriate monomers and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using X-ray single-crystal analyses. For instance, the AIP bridged polymers exhibit different crystal systems and space groups, with varying cell parameters . These detailed structural analyses provide a framework for understanding how 5-Aminonaphthalene-1-carboxylic acid hydrochloride might crystallize and the potential for forming polymers or other complex structures.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 5-Aminonaphthalene-1-carboxylic acid hydrochloride. However, the bacterial oxidation of a related compound, 5-Aminonaphthalene-2-sulfonic Acid, results in the formation of 5-hydroxyquinoline-2-carboxylate, indicating that aminonaphthalene derivatives can undergo complex biotransformations . This suggests that 5-Aminonaphthalene-1-carboxylic acid hydrochloride might also participate in various chemical reactions, potentially leading to novel metabolites or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are inferred from their synthesis and structural characterization. For example, the magnetic properties of the AIP bridged polymers are investigated, revealing antiferromagnetic and ferromagnetic behaviors . Although the physical and chemical properties of 5-Aminonaphthalene-1-carboxylic acid hydrochloride are not directly reported, similar analytical techniques could be applied to determine its properties, such as solubility, melting point, and reactivity.
Scientific Research Applications
Biological Oxidation and Compound Formation
5-Aminonaphthalene-1-carboxylic acid hydrochloride plays a role in biological oxidation processes. For instance, its derivative, 5-aminonaphthalene-2-sulfonate (5A2NS), undergoes conversion to 5-hydroxyquinoline-2-carboxylate (5H2QC) in specific bacterial strains. This conversion involves spontaneous cyclization, impacting NADH regeneration and limiting oxidation processes (Nörtemann et al., 1993).
Chemical Synthesis and Crystallography
In the field of chemical synthesis and crystallography, derivatives of 5-aminonaphthalene-1-carboxylic acid hydrochloride have been synthesized and analyzed. For example, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride was synthesized and its crystal structure analyzed, highlighting its potential applications in material science and molecular design (Morantes et al., 2014).
Enzyme-Modified Electrodes for Glucose Detection
In the development of biosensors, a derivative of 5-aminonaphthalene-1-carboxylic acid hydrochloride, specifically 1-(5-aminonaphthyl)ethanoic acid (ANEA), was used to create enzyme-modified electrodes for the amperometric detection of glucose. This application demonstrates the compound's utility in the creation of sensitive and specific biosensors (Piro et al., 2000).
Luminescent Sensor Development
5-Aminonaphthalene-1-carboxylic acid hydrochloride derivatives have been employed in developing luminescent sensors. For instance, a Zn-based metal-organic framework using a derivative (5-aminoisophthalic acid) exhibited significant fluorescence response to Hg2+ ions, demonstrating its potential in environmental monitoring and safety applications (Jiang et al., 2020).
Electrodegradation Studies
Studies on the electrodegradation of naphthalenic amines, including derivatives of 5-aminonaphthalene-1-carboxylic acid hydrochloride, provide insights into environmental remediation techniques. These studies examine the degradation products and kinetics under various conditions, contributing to our understanding of pollutant removal in wastewater treatment processes (Rodrigues et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-aminonaphthalene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1-6H,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMBUCYHNSXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminonaphthalene-1-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)


![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)

![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)
